![molecular formula C15H10ClNO3 B14233789 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 405165-65-3](/img/structure/B14233789.png)
4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an aromatic compound with the molecular formula C₁₅H₁₀ClNO₃ This compound is characterized by the presence of a chloro group, a nitro group, and a phenylprop-2-yn-1-yloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, which can be done using chlorine gas or other chlorinating agents.
Alkylation: The phenylprop-2-yn-1-yloxy group is attached through an alkylation reaction, where the appropriate alkyne derivative is reacted with the benzene ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Amino-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene.
Substitution: 4-Methoxy-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitro-1-prop-2-ynoxy-benzene: .
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene: .
4-Chloro-2-nitro-1-[2-iodoethynyl]benzene: .
Uniqueness
4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of the phenylprop-2-yn-1-yloxy group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
405165-65-3 |
|---|---|
Fórmula molecular |
C15H10ClNO3 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
4-chloro-2-nitro-1-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H10ClNO3/c16-13-8-9-15(14(11-13)17(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,10H2 |
Clave InChI |
FCZWOHIRRSKCRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
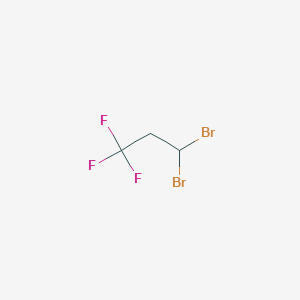
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
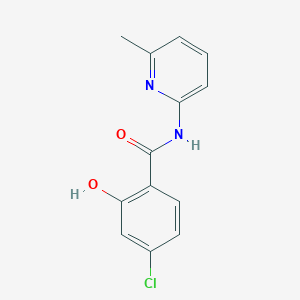
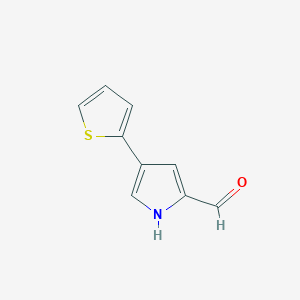
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
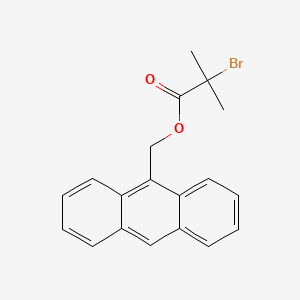
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
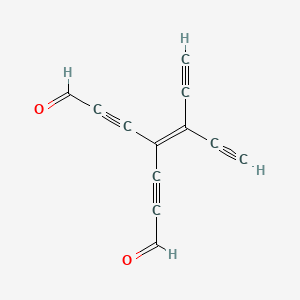
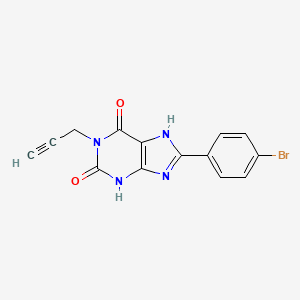
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
